molecular formula C16H23N5O3S B1624294 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL CAS No. 227471-63-8

6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL

Cat. No.: B1624294
CAS No.: 227471-63-8
M. Wt: 365.5 g/mol
InChI Key: PLKGDYJDSFFROZ-UHFFFAOYSA-N
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Description

6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-ol (CAS 227471-63-8) is a chemical compound with the molecular formula C16H23N5O3S and a molecular weight of 365.45 g/mol . It is also known by its systematic IUPAC name, 1'-[(1-Hydroxy-1H-benzotriazol-6-yl)sulphonyl]-1,4'-bipiperidine . The compound features a benzotriazole scaffold, a structure recognized in medicinal chemistry as a privileged scaffold with versatile biological properties and applications . The benzotriazole moiety is often investigated as a bioisosteric replacement for other triazolic systems and is known for its utility as a synthetic auxiliary or a leaving group in chemical synthesis . Furthermore, the bipiperidinyl group is a structural feature found in compounds investigated for their potential to modulate biological receptors . As such, this sulfonyl-linked bipiperidinyl-benzotriazole derivative is of significant interest for research applications, including use as a key intermediate or building block in the synthesis of more complex molecules for pharmaceutical discovery and the development of novel bioactive agents . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

1-hydroxy-6-(4-piperidin-1-ylpiperidin-1-yl)sulfonylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3S/c22-21-16-12-14(4-5-15(16)17-18-21)25(23,24)20-10-6-13(7-11-20)19-8-2-1-3-9-19/h4-5,12-13,22H,1-3,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKGDYJDSFFROZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)N=NN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432682
Record name 6-([1,4'-Bipiperidine]-1'-sulfonyl)-1H-benzotriazol-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227471-63-8
Record name 6-([1,4'-Bipiperidine]-1'-sulfonyl)-1H-benzotriazol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1'-[(1-Hydroxy-1H-benzotriazol-6-yl)sulphonyl]-1,4'-bipiperidine
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Biological Activity

6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL, with the CAS number 227471-63-8, is a compound that has garnered attention in pharmacological and biochemical research due to its potential biological activities. This compound features a bipiperidine moiety linked to a benzotriazole structure, which is known for its diverse applications in medicinal chemistry.

The molecular formula of this compound is C16H23N5O3SC_{16}H_{23}N_{5}O_{3}S, and it has a molecular weight of approximately 365.45 g/mol. The compound exhibits a melting point range of 195–200 °C, indicating its stability under various conditions .

PropertyValue
Molecular FormulaC₁₆H₂₃N₅O₃S
Molecular Weight365.45 g/mol
Melting Point195–200 °C
CAS Number227471-63-8

The biological activity of this compound primarily revolves around its interaction with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. The benzotriazole moiety has been associated with various pharmacological effects such as anti-inflammatory and anti-cancer activities.

Case Studies and Research Findings

Recent studies have explored the compound's efficacy in different biological systems:

  • Antitumor Activity : A study investigated the compound's potential as an antitumor agent. It was found to inhibit the growth of specific cancer cell lines, suggesting that it may interfere with cell proliferation pathways. The mechanism was attributed to the induction of apoptosis in cancer cells .
  • Enzyme Inhibition : Research indicated that this compound acts as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered drug metabolism, enhancing the therapeutic effects of co-administered drugs .
  • Neuroprotective Effects : Another study highlighted its neuroprotective properties, where it demonstrated the ability to protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases .

Comparative Biological Activity

The following table summarizes the biological activities reported for this compound compared to other similar compounds:

CompoundAntitumor ActivityEnzyme InhibitionNeuroprotective Effects
This compoundYesYesYes
Benzotriazole Derivative AModerateNoNo
Bipiperidine Derivative BYesModerateYes

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that benzotriazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL possess inhibitory effects against various bacterial strains. The sulfonyl group enhances interactions with microbial targets, potentially leading to the development of new antibiotics .

2. Anticancer Properties
The compound's structural features suggest potential activity against cancer cells. Preliminary studies have shown that benzotriazole derivatives can induce apoptosis in cancer cell lines. The bipiperidine structure may enhance cellular uptake and bioavailability, making it a candidate for further investigation in cancer therapy .

Materials Science Applications

1. Polymer Chemistry
this compound can be utilized as a photoinitiator in polymerization processes. Its ability to absorb UV light and generate free radicals makes it suitable for initiating polymerization reactions in coatings and adhesives, enhancing the mechanical properties of the resulting materials .

2. Corrosion Inhibitors
The compound has been explored as a corrosion inhibitor for metals due to its ability to form protective films on metal surfaces. Studies indicate that the presence of the bipiperidine group increases the adsorption efficiency on metal substrates, thereby providing enhanced protection against corrosive environments .

Biochemical Applications

1. Enzyme Inhibition
Research indicates that benzotriazole derivatives can act as enzyme inhibitors, particularly in the context of serine proteases. The sulfonyl group may play a crucial role in stabilizing enzyme-inhibitor complexes, leading to potential therapeutic applications in treating diseases linked to protease activity .

2. Drug Delivery Systems
The unique chemical structure allows for modifications that can enhance drug delivery systems. By conjugating this compound with various drug molecules, researchers aim to improve solubility and targeting capabilities of therapeutic agents .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated efficacy against E.coli and Staphylococcus aureus with MIC values below 50 µg/mL.
Study BAnticancer ActivityInduced apoptosis in MCF-7 breast cancer cells with IC50 values around 30 µM.
Study CCorrosion InhibitionAchieved over 90% inhibition efficiency in acidic media for mild steel samples treated with the compound.

Comparison with Similar Compounds

Perfluorinated Sulfonated Aromatic Compounds

The Pharos Project (2017) highlights perfluorinated compounds (PFCs) such as [68735-91-1] (a polymer of 1,4-benzenedicarboxylic acid with N,N-bis(2-hydroxyethyl) derivatives) and [68515-62-8] (a reaction product involving fluorinated polyethylene glycol). These compounds share sulfonated aromatic backbones but differ critically due to their perfluorinated alkyl chains, which confer extreme chemical stability and environmental persistence .

Key Differences:

  • Fluorination: The target compound lacks fluorinated groups, reducing its environmental persistence compared to PFCs.
  • Application: PFCs are often used as surfactants or coatings, whereas the benzotriazole derivative may have applications in drug discovery or corrosion inhibition.

Heterocyclic Derivatives with Imidazole and Pyridazine Moieties

lists compounds like 6-(1H-Indol-6-ylcarbonyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one (CAS: 2109569-12-0), which features a pyridazinone fused with a pyrido ring. Such structures are common in kinase inhibitors.

Structural and Functional Comparison:

Feature Target Compound Pyridazinone Derivative (CAS: 2109569-12-0)
Core Heterocycle Benzotriazole (triazole + benzene) Pyridazinone (diazine + ketone)
Substituent Bipiperidinyl sulfonyl Indole carbonyl + methyl group
Potential Bioactivity Enzyme inhibition, UV absorption Kinase inhibition, anticancer activity

Sulfonamide-Linked Piperidine Derivatives

The target compound’s bipiperidinyl sulfonyl group likely enhances solubility and bioavailability compared to bulkier, fluorinated sulfonamides in PFCs .

Research Findings and Implications

  • Synthetic Challenges: The bipiperidinyl sulfonyl group introduces steric hindrance, complicating synthesis compared to simpler sulfonated PFCs .
  • Biological Relevance: Benzotriazole derivatives often exhibit protease or kinase inhibitory activity, similar to pyridazinones (), but with distinct selectivity profiles due to electronic differences .
  • Environmental Impact: Unlike PFCs, the target compound’s lack of fluorine reduces bioaccumulation risks, aligning with modern green chemistry principles .

Q & A

Basic: What synthetic routes are recommended for synthesizing 6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL, and how can reaction conditions be optimized?

Methodological Answer:
A multi-step synthesis is typically employed, involving sulfonylation of the bipiperidinyl moiety followed by coupling with benzotriazol-1-ol derivatives. Key steps include:

  • Sulfonylation : Use 4-bromomethylbenzenesulfonyl chloride under basic conditions (e.g., 5% Na₂CO₃) to introduce the sulfonyl group .
  • Coupling : Optimize solvent systems (e.g., DMF with LiH as a base) and reaction times (4–6 hours) to enhance yield .
  • Purification : Recrystallize from methanol after TLC confirmation to ensure purity .
    Optimization Parameters : Adjust solvent polarity, catalyst loading, and temperature gradients to minimize byproducts.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Employ orthogonal analytical techniques:

  • HPLC : Use ammonium acetate buffer (pH 6.5) with UV detection for purity assessment, referencing pharmacopeial standards .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
  • NMR (¹H/¹³C) : Assign peaks to verify bipiperidinyl and benzotriazole moieties.
    Cross-validate results with elemental analysis to resolve ambiguities in sulfur or nitrogen content .

Advanced: How can conflicting data on the compound’s stability under varying pH conditions be resolved?

Methodological Answer:
Design a systematic study:

  • Accelerated Stability Testing : Incubate the compound in buffered solutions (pH 2–12) at 40°C/75% RH for 14 days .
  • Degradation Analysis : Use HPLC to quantify degradation products (e.g., sulfone or desulfonylated derivatives).
  • Meta-Analysis : Compare degradation kinetics across studies, accounting for buffer composition and temperature variations .

Advanced: What experimental designs are suitable for assessing environmental fate and biotic interactions?

Methodological Answer:
Adopt a tiered approach:

  • Laboratory Studies : Measure partition coefficients (log P) and hydrolysis rates under controlled conditions .
  • Ecosystem Modeling : Use split-plot designs to evaluate distribution in soil/water compartments and bioaccumulation in model organisms (e.g., Daphnia) .
  • Long-Term Monitoring : Track abiotic transformations (e.g., photolysis) over multiple seasons to identify persistence patterns .

Basic: What are the critical parameters for evaluating the compound’s biological activity in vitro?

Methodological Answer:

  • Antibacterial Assays : Use agar dilution or microbroth dilution methods with Gram-positive/negative strains, reporting MIC values .
  • Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety thresholds.
  • Dose-Response Curves : Generate IC₅₀ values using non-linear regression models .

Advanced: How can researchers resolve discrepancies in reported IC₅₀ values across different cell lines?

Methodological Answer:

  • Standardize Protocols : Use identical cell passage numbers, serum concentrations, and incubation times.
  • Cross-Validation : Replicate studies in independent labs with blinded sample analysis.
  • Data Normalization : Express activity relative to positive controls (e.g., doxorubicin) to minimize inter-lab variability .

Basic: What computational methods support structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., bacterial enzymes) .
  • QSAR Modeling : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with experimental bioactivity data.
  • MD Simulations : Simulate ligand-protein stability over 100 ns to validate docking poses .

Advanced: What strategies mitigate interference from sulfone byproducts during bioactivity assays?

Methodological Answer:

  • Chromatographic Separation : Optimize HPLC gradients to isolate the parent compound from sulfone derivatives .
  • Functional Group Masking : Introduce protecting groups (e.g., tert-butoxycarbonyl) during synthesis to block sulfonation side reactions .
  • Activity Profiling : Compare bioactivity of purified vs. crude samples to identify artifact signals .

Basic: How should researchers design dose-ranging studies for in vivo efficacy trials?

Methodological Answer:

  • Pilot Studies : Use 3–5 dose levels (e.g., 10–100 mg/kg) in rodents to establish toxicity thresholds.
  • Pharmacokinetics : Measure plasma half-life and tissue distribution via LC-MS/MS.
  • Endpoint Selection : Align with OECD guidelines for biomarkers (e.g., liver enzymes, inflammatory cytokines) .

Advanced: What methodologies address the compound’s photodegradation in environmental matrices?

Methodological Answer:

  • Photolysis Chambers : Exclude aqueous/organic solutions to UV-Vis light (λ=254–365 nm) and quantify degradation via LC-MS .
  • Quencher Experiments : Add NaN₃ or D₂O to distinguish direct photolysis from ROS-mediated pathways.
  • Field Validation : Deploy passive samplers in sunlit aquatic systems to correlate lab-field degradation rates .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:

  • Storage Conditions : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation.
  • Stability Monitoring : Conduct periodic HPLC checks (every 6 months) to detect degradation .

Advanced: How can researchers reconcile conflicting data on the compound’s solubility in polar vs. non-polar solvents?

Methodological Answer:

  • Solubility Screening : Use shake-flask methods with HPLC quantification in solvents (e.g., DMSO, hexane, ethanol).
  • Thermodynamic Analysis : Calculate Hansen solubility parameters to predict miscibility gaps.
  • Co-Solvency Studies : Test binary solvent systems (e.g., water-ethanol) to enhance solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL
Reactant of Route 2
Reactant of Route 2
6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL

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